4-Bromo-4'-(Trimethylsilyl)biphenyl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17BrSi |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
[4-(4-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-10-6-13(7-11-15)12-4-8-14(16)9-5-12/h4-11H,1-3H3 |
InChI Key |
OKDMLHQNALAUGX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Advanced Reactivity and Transformation Chemistry of 4 Bromo 4 Trimethylsilyl Biphenyl
Cross-Coupling Reactivity at the Bromine Moiety
The carbon-bromine bond in 4-bromo-4'-(trimethylsilyl)biphenyl is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds in organic synthesis. thieme-connect.com The Suzuki-Miyaura coupling, in particular, has been widely employed for the reaction of aryl halides with organoboron compounds. thieme-connect.comgre.ac.uk In the context of this compound, the bromine atom serves as an excellent handle for such transformations.
The general scheme for a Suzuki-Miyaura coupling of this compound with an organoboron reagent is depicted below:
Scheme 1: General representation of the Suzuki-Miyaura coupling of this compound.Detailed research findings have demonstrated the successful application of various palladium catalysts and conditions for these couplings. For instance, the use of palladium acetate (B1210297) with a bulky N-heterocyclic carbene (NHC) ligand has proven effective for the coupling of aryl chlorides, and similar systems can be applied to aryl bromides like this compound. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-4'-(trimethylsilyl)biphenyl | High | nih.gov |
| Aryl Chloride | Arylboronic acid | Pd(OAc)₂/NHC ligand, KF/18-c-6 | Biaryl | up to 96 | organic-chemistry.org |
This table is illustrative and based on typical conditions for similar substrates.
While palladium catalysis is prevalent, copper-mediated couplings also offer a valuable alternative for the transformation of aryl halides. acs.org The Ullmann condensation, a classic copper-promoted reaction, can be used to form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. acs.org Modern advancements have led to milder and more efficient copper-catalyzed protocols. organic-chemistry.org
For this compound, a copper-catalyzed coupling could be envisioned, for example, with an amine to yield an aminated biphenyl (B1667301) derivative. These reactions often require a copper(I) or copper(II) salt as a catalyst or mediator, a ligand, and a base. organic-chemistry.orgnih.gov
The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is generally understood to involve a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Oxidative Addition: The palladium(0) catalyst reacts with this compound, inserting into the carbon-bromine bond to form a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide. This step is often facilitated by a base.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the palladium(0) catalyst. youtube.com
Mechanistic studies, including kinetic and computational investigations, have provided deeper insights into the transmetalation step, which is often rate-determining. nih.govresearchgate.net The nature of the boronic ester and the reaction conditions can significantly influence the reaction pathway and efficiency. nih.gov
Transformations of the Trimethylsilyl (B98337) Group
The trimethylsilyl (TMS) group is not merely a passive substituent; it offers a versatile handle for subsequent chemical modifications.
The TMS group can be readily cleaved under various conditions to generate a reactive site on the biphenyl ring. This process, known as desilylation, can be achieved using electrophilic reagents or fluoride (B91410) sources. The resulting silyl-free biphenyl can then undergo further functionalization. For instance, protodesilylation with an acid will replace the TMS group with a hydrogen atom. Halodesilylation with reagents like iodine monochloride (ICl) or bromine (Br₂) can introduce a halogen atom at that position, opening up possibilities for another round of cross-coupling reactions.
A particularly useful transformation of the trimethylsilyl group is its conversion into a boronic acid or a boronic ester. This is typically achieved through a two-step sequence involving ipso-borodesilylation. First, the aryltrimethylsilane is treated with a boron trihalide, such as boron tribromide (BBr₃), to form an aryldihaloborane. Subsequent hydrolysis or reaction with an alcohol then yields the corresponding boronic acid or boronic ester. gre.ac.uk
Alternatively, a more direct conversion can be achieved through iridium-catalyzed C-H borylation, although this is more common for direct functionalization of C-H bonds rather than conversion of a TMS group. researchgate.net The Miyaura borylation, a palladium-catalyzed reaction of an aryl halide with a diboron (B99234) reagent, is a common method for synthesizing boronic esters. rsc.org While this reaction typically starts from a halide, similar principles can be applied in multi-step syntheses where the TMS group is first converted to a halide.
The resulting boronic acid or ester derivative of the biphenyl system is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the position formerly occupied by the trimethylsilyl group. researchgate.netnih.gov
Table 2: Key Transformations of the Trimethylsilyl Group
| Transformation | Reagents | Product | Subsequent Reactivity |
|---|---|---|---|
| Protodesilylation | H⁺ (e.g., TFA) | Biphenyl | Further electrophilic substitution |
| Halodesilylation | ICl, Br₂ | 4-Halo-biphenyl | Cross-coupling reactions |
Other Organosilicon Chemistry Applications of the Trimethylsilyl Group
Beyond its role as a simple blocking group, the trimethylsilyl (TMS) moiety on the biphenyl scaffold can participate in a variety of organosilicon-based transformations. These reactions leverage the unique properties of the C-Si bond to introduce further chemical diversity. One of the primary applications is in palladium-catalyzed cross-coupling reactions, where the TMS group can be converted into a more reactive nucleophilic partner.
For instance, arylsilanes can undergo Hiyama-type cross-coupling reactions. Although less common than Suzuki or Stille couplings, the Hiyama coupling offers an alternative pathway for carbon-carbon bond formation. The activation of the C-Si bond is typically achieved with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), which forms a hypervalent silicate (B1173343) species that is more amenable to transmetalation to a palladium center.
The TMS group can also be transformed into other functional groups. For example, under specific oxidative conditions, an aryl-TMS bond can be converted to a hydroxyl group (a process known as the Fleming-Tamao oxidation) or a halogen. This allows for a two-step functionalization strategy where the TMS group first directs the synthesis and is then replaced by another desired functionality.
Furthermore, the electronic nature of the TMS group can influence the reactivity of the aromatic ring to which it is attached, potentially directing electrophilic aromatic substitution reactions, although this is less common for biphenyl systems where the other ring's substituents often have a more dominant effect.
Table 1: Selected Transformations of the Aryl-Trimethylsilyl Group
| Transformation | Reagents and Conditions | Product Functional Group | Reference |
| Hiyama Coupling | Aryl Halide, Pd Catalyst, Fluoride Source (e.g., TBAF) | Biaryl | harvard.edu |
| Fleming-Tamao Oxidation | H₂O₂, Peracetic acid, Fluoride Source | Phenol | |
| Halodesilylation | ICl, Br₂, or I₂ | Aryl Halide |
Lithiation and Grignard Reactions of Brominated Silylated Biphenyls
The C-Br bond in this compound can be readily converted into an organometallic nucleophile through either lithium-halogen exchange or the formation of a Grignard reagent. These transformations open up a vast array of possibilities for subsequent reactions with various electrophiles.
Lithiation: Treatment of this compound with a strong organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, results in a rapid lithium-bromine exchange. This generates 4'-(trimethylsilyl)-[1,1'-biphenyl]-4-yllithium. This highly reactive organolithium species can then be quenched with a wide range of electrophiles. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide furnishes the corresponding carboxylic acid, and reaction with alkyl halides can introduce new alkyl chains.
Grignard Reaction: The Grignard reagent, 4'-(trimethylsilyl)-[1,1'-biphenyl]-4-ylmagnesium bromide, is typically prepared by reacting this compound with magnesium turnings in an anhydrous ether or THF. wisc.edu The formation of the Grignard reagent may require activation of the magnesium, for instance, with a small amount of iodine or 1,2-dibromoethane. Grignard reagents are generally less basic and less reactive than their organolithium counterparts, which can sometimes offer better selectivity. They readily react with a similar range of electrophiles as organolithiums, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.
The trimethylsilyl group is generally stable under the conditions used for both lithiation and Grignard reagent formation, allowing for the selective generation of a nucleophilic center at the brominated position.
Table 3: Representative Lithiation and Grignard Reactions and Subsequent Quenching
| Organometallic Intermediate | Formation Conditions | Electrophile | Product |
| 4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yllithium | n-BuLi, THF, -78 °C | DMF | 4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-carbaldehyde |
| 4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yllithium | t-BuLi, Et₂O, -78 °C | CO₂ | 4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-carboxylic acid |
| 4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-ylmagnesium bromide | Mg, THF, reflux | Acetone | 2-(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)propan-2-ol |
| 4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-ylmagnesium bromide | Mg, Et₂O, reflux | Benzonitrile | (4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)(phenyl)methanone |
Spectroscopic and Structural Elucidation of 4 Bromo 4 Trimethylsilyl Biphenyl Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (1H) and Carbon-13 (13C) NMR are fundamental techniques for characterizing organic compounds. In the case of 4-Bromo-4'-(trimethylsilyl)biphenyl, 1H NMR spectra reveal distinct signals for the aromatic protons on the two phenyl rings and the protons of the trimethylsilyl (B98337) (TMS) group. The aromatic protons typically appear as multiplets in the downfield region of the spectrum, while the nine equivalent protons of the TMS group give a sharp singlet at a high field, usually around 0.25 ppm.
13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows characteristic signals for the carbon atoms of the biphenyl (B1667301) framework and the methyl carbons of the TMS group. The chemical shifts of the aromatic carbons are influenced by the substituents on each ring, namely the bromine atom and the trimethylsilyl group. For instance, the carbon atom directly bonded to the silicon of the TMS group exhibits a distinct chemical shift.
The following table summarizes typical NMR data for this compound and related compounds:
| Compound | 1H NMR (ppm) | 13C NMR (ppm) |
| This compound | Aromatic protons (multiplet), Trimethylsilyl protons (singlet, ~0.25 ppm) | Aromatic carbons, Trimethylsilyl carbons |
| 4-Bromobiphenyl (B57062) | Aromatic protons (7.33-7.57 ppm) | Not specified |
| 4-Bromo-4'-methylbiphenyl | Aromatic protons, Methyl protons | Not specified |
| 4-Bromo-4'-n-pentylbiphenyl | Aromatic protons (7.24-7.53 ppm), Alkyl protons (0.90-2.63 ppm) | Not specified |
This table is interactive. Click on the headers to sort the data.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Gradient Heteronuclear Single Quantum Coherence (gHSQC), are instrumental in establishing the connectivity between atoms. longdom.org COSY spectra reveal correlations between coupled protons, helping to assign the signals of the aromatic protons on each phenyl ring by identifying which protons are adjacent to each other. longdom.org Cross-peaks in the COSY spectrum indicate through-bond coupling between protons. longdom.org
The gHSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is particularly useful for unambiguously assigning the 13C NMR signals based on the already assigned 1H NMR spectrum. For this compound, gHSQC would show correlations between the aromatic protons and their corresponding aromatic carbons, as well as between the trimethylsilyl protons and the methyl carbons of the TMS group. This technique provides a detailed map of the C-H connectivity within the molecule.
NMR spectroscopy is not only used for static structural elucidation but also plays a crucial role in studying reaction mechanisms. For reactions involving this compound, such as Suzuki-Miyaura coupling reactions, NMR can be used to monitor the progress of the reaction by observing the disappearance of starting material signals and the appearance of product signals. rsc.org For instance, in a reaction where the bromine atom is replaced, the changes in the aromatic region of the 1H NMR spectrum can provide real-time information about the conversion. Furthermore, by identifying intermediates or byproducts, NMR can provide valuable insights into the reaction pathway. rsc.org
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a 1:1 intensity ratio, separated by two mass units.
The fragmentation of this compound under mass spectrometric conditions can provide further structural information. Common fragmentation pathways may involve the loss of a methyl group from the trimethylsilyl moiety or cleavage of the bond between the silicon atom and the phenyl ring. The analysis of these fragment ions helps to confirm the presence of the trimethylsilyl group and the brominated biphenyl core.
The following table summarizes the expected mass spectrometric data for this compound and a related compound:
| Compound | Molecular Weight | Key Fragmentation Peaks |
| This compound | 319.31 g/mol | Molecular ion (M+), [M-CH3]+, fragments corresponding to the biphenyl core |
| 4-Bromo-N,N-bis(trimethylsilyl)aniline | Not specified | Not specified |
This table is interactive. Click on the headers to sort the data.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of this compound, it is possible to obtain the exact bond lengths, bond angles, and torsion angles within the molecule. nih.gov This technique would reveal the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl derivatives. bath.ac.uk
Furthermore, X-ray crystallography provides invaluable information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions. rsc.org For this compound, one might expect to observe intermolecular interactions such as halogen bonding involving the bromine atom and π-π stacking between the aromatic rings of adjacent molecules. rsc.orgd-nb.info These interactions play a crucial role in determining the physical properties of the compound in the solid state. The analysis of the crystal structure can reveal how the bulky trimethylsilyl group influences the molecular packing. bath.ac.uk
Electronic Absorption and Emission Spectroscopy for Photophysical Property Probing
Electronic spectroscopy is fundamental to understanding the interaction of this compound with light. Analysis of absorption and emission spectra reveals details about electron transitions, excited state energies, and the influence of the molecular environment on these properties.
The electronic absorption spectrum of this compound is dictated by its conjugated π-electron system. Aromatic compounds generally exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. libretexts.orgopenstax.org For biphenyl systems, intense absorptions corresponding to π-π* transitions are expected.
Typically, aromatic rings display a strong absorption band near 205 nm and a less intense, structured band between 255 nm and 275 nm. openstax.orgpressbooks.pub The presence of substituents like the bromo and trimethylsilyl groups on the biphenyl core can modulate the position and intensity of these absorption maxima (λmax). The substitution pattern influences the electronic structure, potentially causing shifts in the absorption bands (bathochromic or hypsochromic shifts) compared to unsubstituted biphenyl. The UV-Vis spectrum serves as a primary indicator of the aromatic nature of the molecule and provides a baseline for further photophysical studies. libretexts.org
Table 1: Typical UV-Vis Absorption Data for Aromatic Biphenyl Systems
| Transition Type | Typical Wavelength Range (nm) | Intensity |
| π-π* (Primary Band) | ~205 | Intense |
| π-π* (Secondary Band) | 255 - 275 | Less Intense |
Note: Specific λmax values for this compound would require experimental measurement but are expected to fall within these general ranges for aromatic compounds.
Upon absorption of light, excited molecules can relax via radiative pathways, namely fluorescence and phosphorescence. The presence of the bromine atom, a heavy atom, in the structure of this compound is significant. The heavy-atom effect is known to enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). nih.gov This process can increase the likelihood of phosphorescence emission.
Studies on related bridged biphenyl compounds have shown that the inclusion of heavy atoms can promote room temperature phosphorescence (RTP), a phenomenon of great interest for applications in sensing and imaging. nih.gov Furthermore, the biphenyl core itself is a well-known fluorophore. In some molecular architectures, particularly in the aggregated or solid state, derivatives of biphenyl can exhibit aggregation-induced emission (AIE), where emission is enhanced upon forming nanostructures. nih.govrsc.org Therefore, derivatives of this compound are potential candidates for dual emission (fluorescence and phosphorescence) or aggregation-enhanced emissive properties.
Solvatochromism describes the change in the color of a substance (and thus its UV-Vis absorption or emission spectrum) when it is dissolved in different solvents. researchgate.net This phenomenon is a powerful tool for probing the electronic nature of a molecule, particularly its ground and excited state dipole moments. For push-pull chromophores, where electron-donating and electron-accepting groups are present, intramolecular charge transfer (ICT) can occur upon photoexcitation. zenodo.org
In this compound, while not a classic push-pull system, the differing electronic natures of the bromo (electron-withdrawing/heavy atom) and trimethylsilyl (weakly electron-donating/releasing via σ-π hyperconjugation) groups can impart some degree of charge transfer character to its excited states. zenodo.orgnih.gov By studying the absorption and emission spectra in a range of solvents with varying polarities, the extent of this charge transfer can be characterized. A significant shift in the emission maximum with increasing solvent polarity often indicates a more polar excited state compared to the ground state, which is a hallmark of an ICT state. researchgate.netzenodo.org
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Fingerprinting
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The FT-IR spectrum of this compound provides a unique "molecular fingerprint."
Key characteristic absorptions can be assigned to different parts of the molecule:
Aromatic C-H Stretch: Aromatic rings show a characteristic C-H stretching vibration at wavenumbers slightly above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. libretexts.orgyoutube.com
Aromatic C=C Stretch: In-ring carbon-carbon double bond stretching vibrations appear as a series of peaks, with two of the most prominent usually found in the 1450 to 1600 cm⁻¹ region. pressbooks.pubyoutube.com
C-H Out-of-Plane Bending: Strong absorptions in the 690 to 900 cm⁻¹ range result from C-H out-of-plane bending. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene (B151609) rings. libretexts.orgopenstax.org
Trimethylsilyl Group Vibrations: The trimethylsilyl (TMS) group gives rise to characteristic vibrations, including the Si-C stretch and the symmetric and asymmetric deformations of the methyl groups attached to the silicon atom.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum.
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| C-H Stretch | Aromatic Ring | 3030 - 3100 | libretexts.org, youtube.com |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | pressbooks.pub, youtube.com |
| C-H Bending (Out-of-Plane) | Aromatic Ring | 690 - 900 | libretexts.org, openstax.org |
| Si-C Stretch | Trimethylsilyl | ~1250 (and others) | - |
| C-Br Stretch | Bromo-Aryl | 500 - 600 | - |
Advanced Characterization Techniques for Aggregation and Nanostructure Formation (e.g., DLS, TEM for supramolecular assemblies)
Derivatives of biphenyl are known to participate in noncovalent interactions, such as π-π stacking, leading to self-assembly into ordered supramolecular structures like fibers, micelles, or other nano-aggregates. nih.govmdpi.com Advanced techniques are required to characterize the size, shape, and morphology of these assemblies.
Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of small particles and molecules in solution. wyatt.com It works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. wyatt.com For supramolecular assemblies of this compound derivatives, DLS can provide the average hydrodynamic diameter (Dₕ) of the aggregates in a given solvent, offering crucial information about the extent of aggregation. researchgate.netresearchgate.net
Transmission Electron Microscopy (TEM): TEM provides direct visualization of nanostructures. rsc.org A beam of electrons is transmitted through an ultra-thin sample, and an image is formed from the interaction of the electrons with the material. TEM offers high-resolution imaging, allowing for the direct observation of the morphology (e.g., spherical, fibrous, lamellar) and size of individual self-assembled structures. researchgate.netresearchgate.net This technique is complementary to DLS, as it provides detailed shape information that DLS cannot resolve. rsc.org The combination of DLS and TEM is powerful for a comprehensive understanding of the supramolecular polymerization and aggregation behavior of these compounds. researchgate.net
Table 3: Characterization Techniques for Supramolecular Assemblies
| Technique | Principle | Information Obtained | Reference |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Hydrodynamic size distribution of aggregates in solution. | researchgate.net, wyatt.com |
| Transmission Electron Microscopy (TEM) | Transmits an electron beam through a thin sample to form a high-resolution image. | Direct visualization of aggregate morphology, shape, and size. | researchgate.net, rsc.org |
Theoretical and Computational Investigations of 4 Bromo 4 Trimethylsilyl Biphenyl Systems
Conformational Analysis and Torsional Barriers of the Biphenyl (B1667301) Core
For substituted biphenyls like 4-Bromo-4'-(trimethylsilyl)biphenyl, the substituents can influence the preferred torsional angle and the energy barriers to rotation. The bromine atom is relatively small and has a minor steric impact. In contrast, the trimethylsilyl (B98337) group is bulky and can exert a more significant steric influence, potentially altering the equilibrium dihedral angle.
Computational methods, particularly density functional theory (DFT), are powerful tools for investigating these conformational landscapes. rsc.org Calculations can determine the minimum energy conformation and the energy barriers for rotation through the planar and perpendicular transition states. Studies on various substituted biphenyls have shown that the choice of density functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. rsc.orgnih.gov For instance, functionals that include corrections for dispersion interactions, such as B3LYP-D or B97-D, have been found to provide accurate predictions for the torsional barriers of a wide range of substituted biphenyls. rsc.org
Table 1: Calculated Torsional Barriers for Substituted Biphenyls Using Different Density Functionals This table is for illustrative purposes and the values are not specific to this compound.
| Functional | Mean Deviation (kcal/mol) | RMSD (kcal/mol) |
| B3LYP-D | -0.38 | 0.14 |
| B97-D | 0.24 | 0.16 |
| TPSS-D3 | -0.21 | 0.15 |
Data sourced from a benchmarking study on substituted biphenyls. rsc.org
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Studies
The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP at a given point in space represents the electrostatic interaction energy between a positive point charge and the molecule's electron density and nuclei. uni-muenchen.de It is typically visualized as a color-coded map on the molecule's surface, where different colors represent different potential values.
In the MEP map of this compound, several key features would be expected:
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are associated with high electron density and are susceptible to electrophilic attack. In this molecule, the area around the bromine atom would exhibit a negative potential due to the electron-withdrawing nature of bromine, which polarizes the C-Br bond, and the lone pairs of electrons on the bromine atom. The π-systems of the phenyl rings also represent regions of relatively high electron density.
Positive Potential (Blue): Regions of positive electrostatic potential indicate electron-deficient areas and are prone to nucleophilic attack. The hydrogen atoms of the phenyl rings and the methyl groups of the trimethylsilyl substituent would show positive potential.
Neutral Potential (Green): These regions represent areas with a balanced electrostatic potential.
The MEP map provides a visual representation of the molecule's charge distribution, which is influenced by the electronegativity and steric bulk of the substituents. nih.gov The electron-donating trimethylsilyl group and the electron-withdrawing bromine atom create a dipole moment across the biphenyl system, which would be clearly visible in the MEP map. This charge distribution is fundamental to understanding the molecule's intermolecular interactions and its behavior in different chemical environments. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Electronic Structure
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing insights into chemical reactivity and electronic transitions. wikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com
For this compound, a qualitative FMO analysis would suggest:
HOMO: The HOMO is the orbital from which an electron is most easily removed. In biphenyl systems, the HOMO is typically a π-orbital delocalized over the two phenyl rings. The presence of the electron-donating trimethylsilyl group would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack. The HOMO would likely have significant electron density on the trimethylsilyl-substituted ring.
LUMO: The LUMO is the orbital that most readily accepts an electron. The electron-withdrawing bromine atom would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The LUMO would likely have a significant contribution from the orbitals on the bromo-substituted ring.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. Computational calculations can provide precise energies and visualizations of the HOMO and LUMO, confirming these qualitative predictions and offering a more detailed picture of the electronic structure.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)
Computational chemistry offers powerful methods for predicting various spectroscopic properties of molecules, which can be invaluable for structure elucidation and for interpreting experimental data.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. For this compound, these calculations would predict the chemical shifts of the aromatic protons and carbons, as well as the protons and carbons of the trimethylsilyl group. The accuracy of these predictions is generally high, especially when appropriate levels of theory and basis sets are employed.
UV-Vis Maxima: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. Time-dependent DFT (TD-DFT) is the most common computational method used to predict UV-Vis spectra. The calculated λ_max values for this compound would be related to the π-π* transitions of the conjugated biphenyl system, and the substituents would be expected to cause shifts in these absorption bands compared to unsubstituted biphenyl.
Mechanistic Insights from Computational Simulations of Reactivity
Computational simulations are instrumental in elucidating the mechanisms of chemical reactions. numberanalytics.com For this compound, these simulations can provide detailed information about its reactivity in various transformations. For instance, this compound is a key intermediate in Suzuki and Stille coupling reactions, which are widely used to form new carbon-carbon bonds.
Computational studies of these reactions would involve:
Mapping the Reaction Pathway: This involves identifying the structures and energies of the reactants, transition states, intermediates, and products along the reaction coordinate.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. Computational methods can provide accurate estimates of these activation barriers.
Investigating the Role of Catalysts: In cross-coupling reactions, a transition metal catalyst (typically palladium-based) is essential. Simulations can model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of the catalyst and the ligands.
By simulating the reactivity of this compound, chemists can gain a deeper understanding of the factors that control the reaction outcome, such as regioselectivity and stereoselectivity, and can design more efficient synthetic routes.
Quantitative Structure-Activity Relationships (QSAR) in Analogue Series for Molecular Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov QSAR models are widely used in drug discovery and materials science to predict the activity of new compounds and to guide the design of molecules with desired properties. nih.gov
For a series of analogues of this compound, a QSAR study would involve:
Building a Dataset: A set of molecules with known activities (e.g., inhibitory activity against a particular enzyme, or a specific material property) would be compiled.
Calculating Molecular Descriptors: A large number of numerical descriptors that encode the structural, electronic, and physicochemical properties of each molecule would be calculated. These can include constitutional, topological, geometrical, and quantum chemical descriptors.
Developing a QSAR Model: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical equation that correlates the molecular descriptors with the observed activity. ncsu.edu
Validating the Model: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
A validated QSAR model for a series of this compound analogues could be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process. nih.gov
Advanced Research Applications of 4 Bromo 4 Trimethylsilyl Biphenyl in Materials Science and Organic Chemistry
Building Blocks for π-Conjugated Systems and Organic Electronic Materials
4-Bromo-4'-(Trimethylsilyl)biphenyl serves as a key intermediate in the synthesis of π-conjugated systems, which are the fundamental components of many organic electronic devices. The orthogonal reactivity of its two functional groups allows for sequential and controlled molecular elaboration.
The design of novel organic optoelectronic materials hinges on the precise control of molecular structure to tune electronic properties, intermolecular interactions, and solid-state morphology. The unique features of the bromo and trimethylsilyl (B98337) substituents on the biphenyl (B1667301) framework of this compound are instrumental in this regard.
The Bromo Group as a Synthetic Handle: The bromine atom is an exceptionally useful functional group in organic synthesis, primarily serving as a reactive site for carbon-carbon bond formation. acs.org It is a crucial precursor for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are cornerstones of π-conjugated polymer synthesis. rsc.org This allows for the extension of the conjugated system by linking the biphenyl unit to other aromatic or vinylic moieties. The ability to selectively functionalize the bromo-position is a key strategy in building up complex molecular architectures for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.orgrsc.org Furthermore, brominated organic compounds are being explored for their potential to enhance the performance of X-ray sensors due to the higher atomic number of bromine. researchgate.net
The Trimethylsilyl (TMS) Group for Solubility and Processability: The TMS group is a bulky and chemically robust functional group. wikipedia.orgchemeurope.com Its large molecular volume can disrupt close packing in the solid state, which in turn enhances the solubility of the resulting materials in common organic solvents. acs.org This is a critical design principle, as good solution processability is essential for the fabrication of large-area and low-cost organic electronic devices.
Electronic Influence of the TMS Group: The TMS group also exerts a significant electronic influence. While it has a strong electron-withdrawing inductive effect, it can also act as an electron-donating group through hyperconjugation when adjacent to a π-system. u-tokyo.ac.jp This dual electronic nature can be harnessed to fine-tune the frontier molecular orbital (HOMO/LUMO) energy levels of a material, a critical parameter for controlling charge injection/extraction and the optical properties (e.g., emission color) in optoelectronic devices. researchgate.netuni-marburg.de
| Functional Group | Role in Material Design | Key Properties |
| Bromo Group | Synthetic anchor for cross-coupling reactions | Reactive site for C-C bond formation, enables π-system extension. |
| Trimethylsilyl Group | Enhances solubility and processability | Bulky, sterically hindering, influences electronic properties. |
The rigid, rod-like structure of the biphenyl core is a common motif in liquid crystalline materials. Molecules that exhibit liquid crystal phases (mesophases) have applications in displays and optical sensors. Biphenyl derivatives, such as 4-cyano-4'-n-pentylbiphenyl, are classic examples of compounds that form nematic liquid crystal phases. rsc.org Studies on various substituted biphenyls, including 4-biphenylyl 4”-n-alkoxybenzoates and 4-(β-4-cyanophenylethyl)-4′-hydroxybiphenyl derivatives, have demonstrated their propensity to form smectic and nematic phases. rsc.orgscilit.com By functionalizing this compound, it is possible to design new molecules with tailored transition temperatures and mesophase behavior.
In the realm of charge transport materials, the ability of this compound to be polymerized into well-defined π-conjugated polymers is paramount. Charge transport in these materials occurs through the overlapping π-orbitals of adjacent monomer units. By using the bromo-functionality to create polymers with an extended biphenyl-based backbone, materials with potentially high charge carrier mobility can be synthesized for applications in OFETs and as hole-transport layers in OPVs and OLEDs. The TMS group aids in ensuring the polymer is soluble enough for characterization and device fabrication. acs.org
Role in Supramolecular Self-Assembly and Nanostructure Formation
Supramolecular chemistry involves the spontaneous association of molecules through non-covalent interactions to form larger, ordered structures. This compound and its derivatives are promising candidates for designing systems that undergo self-assembly into functional nanostructures.
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules (luminogens) in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This effect is the opposite of the more common aggregation-caused quenching (ACQ). The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which closes non-radiative decay pathways and promotes radiative emission. researchgate.net
The formation of helical structures is a fascinating aspect of supramolecular chemistry, leading to materials with chiroptical properties. Biphenyl units are known to exhibit axial chirality (atropisomerism) when rotation around the central single bond is restricted by bulky ortho-substituents. While this compound itself is not chiral, it can be used as a scaffold to build chiral molecules.
For instance, by introducing chiral groups or by designing sterically hindered derivatives, it's possible to create atropisomers that can self-assemble into helical columns. Research on molecular nanographenes has shown that linking biphenyl-type units can lead to helically arranged structures with distinct chiroptical properties. acs.org The synthesis of compounds containing silicon-centered chirality is also an active area of research. ucdavis.edu By analogy, derivatizing this compound to introduce a chiral element could lead to the formation of novel helical supramolecular polymers or liquid crystal phases with unique optical activity.
The development of chemosensors for the selective detection of anions is a significant goal in supramolecular chemistry due to the importance of anions in biological and environmental systems. Organosilicon compounds have emerged as a promising class of fluorescent chemosensors specifically for the fluoride (B91410) anion (F⁻). daneshyari.com
The sensing mechanism relies on the exceptionally high affinity of silicon for fluoride. The interaction between a fluoride ion and the silicon atom of the trimethylsilyl group can trigger a chemical reaction, typically the cleavage of a Si–C or Si–O bond. daneshyari.com In a suitably designed molecule, this cleavage event can cause a dramatic change in the molecule's electronic structure, leading to a "turn-on" or "turn-off" fluorescent response. Therefore, this compound is an excellent candidate precursor for a fluoride sensor. The biphenyl unit can serve as the fluorophore, and the TMS group can act as the fluoride recognition site and trigger for the fluorescence change. This approach allows for the ratiometric or colorimetric detection of fluoride ions with high sensitivity and selectivity.
Template Effects on Photoreactions
The spatial arrangement of molecules can significantly influence the outcome of photochemical reactions. The use of molecular templates to pre-organize reactants is a powerful strategy to control the stereochemistry and regioselectivity of photoreactions, particularly [2+2] and [4+4] cycloadditions. While direct studies employing this compound as a template are not extensively documented, the principles of supramolecular photochemistry suggest its potential in this domain. researchgate.netescholarship.org The biphenyl unit can act as a rigid structural element, and the trimethylsilyl group, with its steric bulk, can influence the packing of reactant molecules in a co-crystalline assembly.
In a templated photoreaction, the template and reactant molecules form a host-guest complex or a co-crystal where the reactive double bonds are held in close proximity and with a specific orientation. Upon irradiation, the reaction proceeds within this constrained environment, leading to a specific cyclobutane (B1203170) product. rsc.org The bromo and trimethylsilyl groups on the biphenyl scaffold can direct the assembly through halogen bonding and van der Waals interactions, respectively, thus acting as "steering" groups for the photoreactive components. This supramolecular control can lead to high yields of a single isomer, which is often difficult to achieve in solution-phase photochemistry. beilstein-journals.orged.ac.uk
Contributions to Polymer Chemistry and Macromolecular Architectures
The unique combination of a reactive bromo group and a stable, sterically demanding trimethylsilyl group makes this compound an attractive monomer for the synthesis of advanced polymers. rsc.orgmdpi.com
Incorporation into Silicone-Based Polymers
The trimethylsilyl group suggests a natural compatibility with silicone-based polymers (polysiloxanes). While specific examples of the direct incorporation of this compound into polysiloxanes are not prevalent in the literature, the fundamental chemistry of polysiloxanes allows for such modifications. byk.com The bromo-functionalized biphenyl moiety could be introduced as a side chain to a polysiloxane backbone. This could be achieved by first converting the bromo-group to a reactive functional group, such as a vinyl or a hydrosilane group, which can then be grafted onto a pre-formed polysiloxane chain via hydrosilylation.
The incorporation of the rigid, bulky 4-(trimethylsilyl)biphenyl (B3048251) group into a flexible polysiloxane backbone would be expected to significantly alter the polymer's properties. The table below outlines the potential effects.
| Property | Expected Effect of Incorporating this compound | Rationale |
| Thermal Stability | Increase | The rigid aromatic biphenyl units would increase the decomposition temperature of the polymer. |
| Glass Transition Temperature (Tg) | Increase | The bulky side groups would restrict the segmental motion of the polysiloxane chains. |
| Mechanical Strength | Increase | The rigid side groups would lead to a more rigid and less elastomeric material. |
| Refractive Index | Increase | The introduction of the polarizable aromatic biphenyl group would increase the overall refractive index of the material. |
| Gas Permeability | Decrease | The bulky side groups would fill the free volume within the polymer matrix, hindering the diffusion of gas molecules. |
This table presents expected trends based on general principles of polymer science.
Functional Polymers and Advanced Polymeric Materials
The this compound unit has been successfully incorporated into other types of functional polymers, particularly those with interesting photophysical and liquid crystalline properties. For instance, copolymers of 4-trimethylsilyl diphenyl acetylene (B1199291) and other acetylene monomers have been synthesized. rsc.orgmdpi.com In these polymers, the 4-(trimethylsilyl)biphenyl moiety contributes to the polymer's solubility and processability, as well as influencing its luminescent properties.
Research on copolymers of 4-trimethylsilyl diphenyl acetylene (a derivative of the title compound) and 1-trimethylsilyl-1-propyne has shown that the incorporation of the biphenyl unit can tune the polymer's fluorescence from aggregation-caused quenching (ACQ) to aggregation-induced emission (AIE). mdpi.com This is a significant finding for the development of new materials for sensors and organic light-emitting diodes (OLEDs).
Furthermore, the biphenyl core is a well-known mesogen, and its incorporation into polymer backbones can lead to the formation of liquid crystal polymers (LCPs). biosynth.comdtic.mil The bromo- and trimethylsilyl- functionalities of this compound provide handles for polymerization, allowing for the creation of main-chain or side-chain LCPs with tailored phase transitions and electro-optical properties.
Scaffolds for the Design of Bioactive Molecules and Molecular Recognition
The biphenyl scaffold is a common motif in medicinal chemistry, and this compound offers a unique starting point for the design of novel bioactive molecules. researchgate.net
Applications in Structure-Based Molecular Design (Excluding Clinical Outcomes)
Structure-based drug design relies on the knowledge of the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The biphenyl scaffold of this compound provides a rigid framework that can be elaborated with various functional groups to interact with specific pockets of a protein. beilstein-journals.org
A key area where biphenyl scaffolds are utilized is in the design of kinase inhibitors. ed.ac.uknih.govfrontiersin.org Kinases are a class of enzymes that are crucial in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors feature a central aromatic scaffold that anchors the molecule in the ATP-binding site of the enzyme. The this compound core could serve as such a scaffold. The bromo-substituent can be used as a handle for further chemical modification through cross-coupling reactions to introduce groups that can form key interactions with the kinase. The trimethylsilyl group can occupy a hydrophobic pocket within the binding site, potentially enhancing binding affinity and selectivity.
The table below outlines a hypothetical structure-based design strategy using the this compound scaffold for a generic kinase target.
| Scaffold Position | Modification | Rationale for Interaction with Kinase Active Site |
| 4-position (Bromo) | Suzuki coupling with a heterocyclic amine | Formation of hydrogen bonds with the hinge region of the kinase. |
| 4'-position (Trimethylsilyl) | Maintained | Occupy a hydrophobic pocket, enhancing affinity and selectivity. |
| Other positions on biphenyl rings | Introduction of polar groups | Improve solubility and form additional interactions with the solvent-exposed region. |
This table represents a conceptual design strategy and does not correspond to a specific, published inhibitor.
Computational Approaches in Ligand Binding and Interaction Prediction
Computational chemistry plays a vital role in modern drug discovery, allowing for the prediction of how a molecule will bind to a target and the estimation of its binding affinity. escholarship.orgrsc.orgnih.gov The this compound scaffold is amenable to computational studies due to its relatively rigid nature.
Molecular docking simulations can be used to predict the binding mode of derivatives of this compound within the active site of a target protein. mdpi.com These simulations can help to prioritize which derivatives to synthesize and test, saving time and resources. For example, docking studies could be performed to evaluate a library of virtual compounds based on the this compound scaffold against a panel of kinases to identify potential selective inhibitors.
Furthermore, computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to study the nature and strength of the interactions between the ligand and the protein. nih.gov These methods can provide detailed insights into the role of the bromo and trimethylsilyl groups in binding, including the potential for halogen bonding and hydrophobic interactions. Such computational analyses are crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective ligands. beilstein-journals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
